1-Naphthalenesulfonicacid, 3-amino-4-hydroxy-
Overview
Description
1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- is an aromatic amino-sulfonic acid derivative of aniline. This compound consists of three functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H), along with two fused benzene rings . The molecular formula is C10H9NO4S, and it has a molecular weight of 239.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- can be synthesized through various methods. One common approach involves the sulfonation of 1-naphthol followed by nitration and reduction to introduce the amino group . The reaction conditions typically involve the use of sulfuric acid for sulfonation, nitric acid for nitration, and a reducing agent such as iron or tin in hydrochloric acid for the reduction step.
Industrial Production Methods: In industrial settings, the production of 1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like iron or tin in hydrochloric acid.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes such as DNA polymerase and ribonuclease H by binding to their active sites, thereby preventing their normal function . The presence of functional groups like -NH2 and -OH allows it to form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
- 1-Amino-2-naphthol-4-sulfonic acid
- 4-Amino-1-naphthalenesulfonic acid
- 1-Diazo-2-naphthol-4-sulfonic acid
Comparison: 1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in various fields, including its use as a probe in fluorescence assays and its potential medicinal properties .
Properties
IUPAC Name |
3-amino-4-hydroxynaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGOOWJUPKTAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060344 | |
Record name | 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-13-5 | |
Record name | 2-Amino-1-naphthol-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=567-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-naphthol-4-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-hydroxynaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1-NAPHTHOL-4-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPS154BPHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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